N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide, also known as N-Methyl-2-phenylethyl-9H-xanthene-9-carboxamide, is a chemical compound with a wide range of applications, including scientific research. This molecule is composed of a nitrogen atom, two carbon atoms, four hydrogen atoms, and two oxygen atoms, and has the molecular formula C14H14N2O2. N-Methyl-2-phenylethyl-9H-xanthene-9-carboxamide is a colorless solid that is soluble in organic solvents and has a melting point of 101-103°C.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of xanthene derivatives, as well as the synthesis of new xanthene derivatives. It has also been used to study the effects of substituents on the photophysical properties of xanthene derivatives. In addition, it has been used to study the structure and function of enzymes, as well as the synthesis of new enzyme inhibitors.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, such as succinate dehydrogenase (sdh) , and have shown diverse pharmacological effects .
Mode of Action
It’s known that compounds with a pyrazole core can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Based on the potential target (sdh), it could be inferred that the compound might influence the citric acid cycle, as sdh plays a crucial role in this pathway .
Result of Action
Similar compounds with a pyrazole core have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Advantages and Limitations for Lab Experiments
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide has several advantages and limitations for lab experiments. One advantage is that the molecule is relatively stable and can be stored at room temperature. Additionally, the molecule is soluble in organic solvents and can be used in a variety of lab experiments. However, the molecule is also toxic and should be handled with care.
Future Directions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide has several potential future directions. One potential direction is the development of new inhibitors of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, the molecule could be used to study the structure and function of enzymes, as well as the synthesis of new enzyme inhibitors. Additionally, the molecule could be used to study the effects of substituents on the photophysical properties of xanthene derivatives. Finally, the molecule could be used to study the structure-activity relationships of xanthene derivatives, as well as the synthesis of new xanthene derivatives.
Synthesis Methods
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide can be synthesized through two different methods. The first method involves the reaction of p-toluenesulfonic acid with 2-methyl-2-phenylethyl-9H-xanthene-9-carboxamide. This reaction takes place in an aqueous solution at a temperature of 80-90°C and yields N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide as the major product. The second method involves the reaction of 2-methyl-2-phenylethyl-9H-xanthene-9-carboxamide with anhydrous sodium sulfate in an aqueous solution at a temperature of 80-90°C. This reaction yields N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide as the major product.
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-29-22(15-17-28-29)19-12-10-18(11-13-19)14-16-27-26(30)25-20-6-2-4-8-23(20)31-24-9-5-3-7-21(24)25/h2-13,15,17,25H,14,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGUYCXJMOIHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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